molecular formula C9H18ClN B1521097 2-Azaspiro[4.5]decane hydrochloride CAS No. 36392-74-2

2-Azaspiro[4.5]decane hydrochloride

Cat. No.: B1521097
CAS No.: 36392-74-2
M. Wt: 175.7 g/mol
InChI Key: NRUFBXPWDNPPRX-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a derivative of azaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azaspiro[4.5]decane hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-Azaspiro[4.5]decane hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which 2-Azaspiro[4.5]decane hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride

  • Other azaspiro derivatives

Properties

IUPAC Name

2-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFBXPWDNPPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane hydrochloride
Reactant of Route 2
2-Azaspiro[4.5]decane hydrochloride
Reactant of Route 3
2-Azaspiro[4.5]decane hydrochloride
Reactant of Route 4
2-Azaspiro[4.5]decane hydrochloride
Reactant of Route 5
2-Azaspiro[4.5]decane hydrochloride
Reactant of Route 6
2-Azaspiro[4.5]decane hydrochloride

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